Emeguisin B

説明

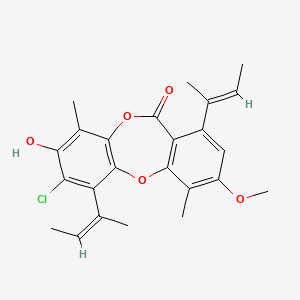

Structure

3D Structure

特性

CAS番号 |

117032-55-0 |

|---|---|

分子式 |

C24H25ClO5 |

分子量 |

428.9 g/mol |

IUPAC名 |

7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9- |

InChIキー |

RQNMKGDKKQRCKL-OJOCYUAFSA-N |

異性体SMILES |

C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C\C)/C)C)OC |

正規SMILES |

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC |

製品の起源 |

United States |

Isolation, Structural Elucidation, and Chemodiversity of Emeguisin B

Isolation Strategies from Fungal Sources

Emeguisin B has been successfully isolated from various fungal species, most notably from fungi belonging to the genera Aspergillus and Penicillium. These microorganisms are recognized for their capacity to produce a diverse array of secondary metabolites, which are compounds not essential for their growth but often possessing unique biological activities. nih.govresearchgate.net

The isolation of Emeguisin B from fungal cultures, such as the endophytic fungus Aspergillus unguis and the marine-derived fungus Penicillium oxalicum, typically involves a series of chromatographic techniques. researchgate.netresearchgate.net The process often begins with the cultivation of the fungus in a suitable liquid or solid medium to encourage the production of secondary metabolites. Following an adequate incubation period, the fungal biomass and the culture broth are separated.

The extraction of Emeguisin B and other metabolites is commonly achieved using organic solvents like methanol (B129727) or ethyl acetate. researchgate.netresearchgate.netmdpi.com The resulting crude extract, a complex mixture of various compounds, is then subjected to a variety of chromatographic methods for purification. These methods may include column chromatography using silica (B1680970) gel or octadecylsilyl (ODS) silica gel, followed by further purification steps such as high-performance liquid chromatography (HPLC) to isolate Emeguisin B in its pure form. researchgate.netresearchgate.netdoi.org

Advanced Spectroscopic and Crystallographic Techniques for Emeguisin B Structure Determination

The determination of the precise chemical structure of Emeguisin B relies on a combination of sophisticated analytical techniques. nih.govresearchgate.net These methods provide detailed information about the connectivity of atoms and their spatial arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like Emeguisin B. researchgate.netproteinstructures.comwikipedia.orgmsu.edu By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), scientists can piece together the molecular framework. researchgate.netvanderbilt.edu

One-dimensional (1D) NMR spectra provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. These experiments reveal which protons are coupled to each other and which protons are attached to specific carbon atoms, ultimately allowing for the complete assignment of the molecular structure. researchgate.net

Mass Spectrometry (MS) Applications for Emeguisin B and Analogues

Mass spectrometry (MS) is another indispensable tool in the structural analysis of Emeguisin B. proteinstructures.comnih.gov This technique measures the mass-to-charge ratio of ions, providing the exact molecular weight of the compound. nih.govwikipedia.org High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is particularly valuable as it can determine the molecular formula of Emeguisin B by providing highly accurate mass measurements. researchgate.netresearchgate.net

Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting pieces. The fragmentation pattern provides additional clues about the structure of the molecule and its analogues. nih.govumich.edu

X-ray Crystallography in Definitive Structure Assignment

For an unambiguous determination of the three-dimensional structure of a molecule, X-ray crystallography is the gold standard. nih.govproteinstructures.comcreative-biostructure.comnih.govazolifesciences.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ijcrt.orgstanford.edu The way the X-rays are scattered by the electrons in the crystal allows scientists to calculate the electron density and, from that, the precise position of each atom in the molecule. utexas.edu The successful growth of a suitable single crystal of a derivative or related compound can provide the definitive proof of the structure of Emeguisin B. researchgate.net

Comparative Analysis of Emeguisin B with Related Depsidones

Emeguisin B belongs to a class of polyketide secondary metabolites known as depsidones. nih.govresearchgate.net Depsidones are characterized by a dibenzo-α-pyrone core structure and are commonly produced by fungi and lichens. researchgate.net A comparative analysis of Emeguisin B with other related depsidones isolated from the same or different fungal species reveals interesting aspects of their chemodiversity.

For instance, Aspergillus unguis is known to produce a variety of depsidones, including Emeguisin A, nidulin (B75333), and nornidulin (B21738), alongside Emeguisin B. doi.orgmdpi.com These compounds often share the same basic depsidone (B1213741) skeleton but differ in their substitution patterns, such as the presence and position of chlorine atoms, methyl groups, or other functionalities. These structural variations, arising from subtle differences in their biosynthetic pathways, can lead to a diverse range of biological activities. The study of this chemodiversity is important for understanding the biosynthetic capabilities of these fungi and for the potential discovery of new compounds with useful properties. doi.org

Biosynthetic Pathways and Enzymology of Emeguisin B Production

Polyketide Synthase (PKS) Mediated Biogenesis of Depsidone (B1213741) Precursors

The biosynthesis of the fundamental depsidone structure is initiated by the creation of a depside precursor, a molecule composed of two aromatic rings joined by an ester linkage. This process is distinct from many other polyketide pathways as it involves the collaborative effort of two different types of polyketide synthases (PKSs).

Research into the biosynthesis of closely related depsidones, such as nornidulin (B21738), has elucidated this unusual mechanism. The pathway utilizes both a highly-reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS) nih.gov. The HR-PKS, known as DepD, synthesizes one of the polyketide chains, which is then transferred to the NR-PKS, DepH researchgate.net. The NR-PKS synthesizes the second aromatic unit and catalyzes the crucial esterification reaction, linking the two phenolic precursors to form the depside intermediate nih.govresearchgate.net. This collaboration between two distinct PKS types is a key feature in the biogenesis of this class of compounds.

Enzymatic Tailoring Steps in Emeguisin B Biosynthesis

Once the depside precursor is formed, it undergoes a series of enzymatic modifications, known as tailoring steps, to yield the final Emeguisin B molecule. These reactions include the formation of a critical ether bridge, decarboxylation, and halogenation.

The defining structural feature of a depsidone is the seven-membered central ring, which is formed by an intramolecular ether linkage in addition to the existing ester bond. This critical cyclization is catalyzed by a cytochrome P450 monooxygenase scilit.com. In the biosynthetic pathway of related depsidones, this enzyme is designated as DepG nih.govresearchgate.net. DepG facilitates an oxidative C-C coupling reaction that forms the diaryl ether bond, converting the linear depside into the rigid, tricyclic depsidone scaffold nih.govresearchgate.net.

The maturation of the depsidone core often involves the removal of a carboxyl group. This reaction is catalyzed by a specific decarboxylase, identified as DepF in the nornidulin pathway nih.govresearchgate.net. Biochemical characterization of DepF has shown it to be effective on various depsidone-related substrates, indicating a degree of substrate promiscuity nih.govresearchgate.net. The timing of this decarboxylation step can vary; it may occur either before or after the P450-mediated ether bond formation, adding a layer of complexity to the biosynthetic sequence researchgate.net.

Emeguisin B is a chlorinated natural product, a feature that often enhances the biological activity of a compound. The incorporation of chlorine atoms is a late-stage tailoring event catalyzed by a halogenase enzyme. Studies have shown that the halogenase responsible for the triple-halogenation of nornidulin is encoded by a gene located remotely from the primary BGC nih.gov. Cultivation of the producing fungus, Aspergillus unguis, in media supplemented with different halogen salts (e.g., potassium bromide) results in the production of the corresponding brominated depsidones rsc.orgresearchgate.net. This demonstrates the activity of a halogenating enzyme capable of utilizing different halide ions, which in the case of Emeguisin B, incorporates chlorine onto the aromatic ring.

Decarboxylation Reactions in Depsidone Maturation

Genetic Characterization of Emeguisin B Biosynthetic Gene Clusters (BGCs)

The enzymes responsible for Emeguisin B production are encoded by genes clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). The characterization of the BGC for the closely related compound nornidulin provides a definitive model for the genetic architecture required for Emeguisin B synthesis. The core cluster contains the genes for the key enzymes involved in forming and tailoring the depsidone scaffold.

| Gene | Enzyme Product | Proposed Function in Emeguisin B Biosynthesis |

| depH | Non-reducing polyketide synthase (NR-PKS) | Synthesizes one aromatic precursor and catalyzes ester bond formation to create the depside intermediate. nih.govresearchgate.net |

| depD | Highly-reducing polyketide synthase (HR-PKS) | Synthesizes the second polyketide precursor for depside formation. nih.govresearchgate.net |

| depG | Cytochrome P450 monooxygenase | Catalyzes the intramolecular C-O ether bond formation to create the tricyclic depsidone core. nih.govresearchgate.net |

| depF | Decarboxylase | Removes a carboxyl group from the depsidone intermediate. nih.govresearchgate.net |

| Halogenase Gene (remote) | FAD-dependent halogenase | Catalyzes the site-specific chlorination of the aromatic ring. nih.gov |

Metabolic Engineering Strategies for Enhanced Emeguisin B Production

Given the therapeutic potential of depsidones, efforts have been made to increase their production yields through metabolic engineering. These strategies aim to manipulate the genetic and regulatory networks of the producing organism to enhance the output of the desired compound.

One approach involves the use of chemical elicitors. Cultivating Aspergillus unguis with small molecules such as procaine (B135) or sodium bromide has been shown to alter the fungus's secondary metabolite profile, in some cases leading to increased depsidone yields mdpi.com. Another strategy, plasma-induced mutagenesis, has been used to create mutant strains of A. unguis that produce higher quantities of specific depsidones mdpi.com.

More targeted genetic approaches have also been employed. The use of CRISPR-Cas9 genome editing technology has successfully been applied to Aspergillus unguis. By targeting and modifying regulatory genes within the depsidone biosynthesis pathway, researchers have achieved up to a threefold increase in product titers compared to the wild-type strain . These metabolic engineering techniques represent promising avenues for the large-scale production of Emeguisin B and related compounds for further study and development.

Chemical Synthesis and Derivatization of Emeguisin B and Its Analogues

Strategies for Total Synthesis of Complex Depsidone (B1213741) Structures

While a specific total synthesis of Emeguisin B has not been detailed in peer-reviewed literature, established strategies for constructing complex depsidone skeletons are applicable. Depsidones are polyphenolic polyketides characterized by an 11H-dibenzo[b,e] Current time information in Chatham County, US.tandfonline.comdioxepin-11-one core, which features a seven-membered lactone ring formed by ether and ester linkages between two phenolic rings. Key synthetic challenges include the regioselective formation of the diaryl ether bond and the construction of the central seven-membered ester linkage (lactone).

Historically, several key strategies have been developed:

Ullmann Condensation: This classical method involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide to form the diaryl ether linkage. In the context of depsidone synthesis, this would typically involve coupling a suitably substituted phenol (representing one ring) with an aryl halide derivative of a salicylic (B10762653) acid ester (representing the other ring), followed by lactonization.

Oxidative Coupling of Benzophenones: An alternative biomimetic approach involves the intramolecular oxidative coupling of a 2,2'-dihydroxybenzophenone (B146640) precursor. This reaction can form a grisadienedione intermediate, which then rearranges under acidic or basic conditions to yield the depsidone core. This pathway is considered a plausible route in the biosynthesis of some depsidones.

Esterification of two phenolic acid units to form a para-depside.

Hydroxylation of the depside.

Acyl migration followed by a Smiles rearrangement to form the diaryl ether.

Final esterification (lactonization) to close the seven-membered ring. researchgate.net

A synthesis employing this logic for a complex depsidone like Emeguisin B would first construct a highly substituted depside intermediate, which would then be induced to undergo the Smiles rearrangement to forge the depsidone core.

The table below outlines a comparison of these primary strategies for the synthesis of the depsidone core structure.

| Strategy | Key Reaction | Description | Advantages | Challenges |

| Ullmann Condensation | Copper-catalyzed diaryl ether synthesis | Coupling of a phenol and an aryl halide to form the C-O-C ether bond, followed by lactonization. | Convergent; well-established reaction. | Harsh reaction conditions often required; regioselectivity can be an issue with highly substituted arenes. |

| Oxidative Coupling | Intramolecular oxidative coupling of a benzophenone (B1666685) | A 2,2'-dihydroxybenzophenone is cyclized to a grisadienedione, which then rearranges to the depsidone. | Biomimetic; can be highly efficient for specific substrates. | Synthesis of the benzophenone precursor can be lengthy; control of rearrangement can be difficult. |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution | Rearrangement of a meta-depside precursor to form the diaryl ether linkage within the depsidone framework. | Biomimetic; often proceeds under mild conditions; high yields reported for certain lichen depsidones. publish.csiro.auresearchgate.net | Requires synthesis of a specific, and sometimes unstable, depside precursor. |

Semisynthetic Approaches to Emeguisin B Derivatives

Semisynthesis, which uses a readily available natural product as a starting material for chemical modifications, is a practical approach to generate analogues for SAR studies without undertaking a lengthy total synthesis. wikipedia.org While specific semisynthetic studies on Emeguisin B are not prominent, research on structurally related fungal depsidones, such as nidulin (B75333) and unguinol (B1252459), provides a clear blueprint for potential modifications to the Emeguisin B scaffold. researchgate.netresearchgate.net

Key reactive sites on the Emeguisin B molecule available for modification include:

The C-8 hydroxyl group: This phenolic hydroxyl can undergo reactions such as alkylation, acylation, and arylation. researchgate.net

The butenyl side chains: The double bonds in the two 1-methylprop-1-enyl groups are potential sites for reactions like hydrogenation, oxidation, or halogenation.

The aromatic rings: The electron-rich aromatic rings could potentially undergo electrophilic substitution, although controlling regioselectivity would be a significant challenge.

The depsidone ester linkage: The central lactone can be cleaved by hydrolysis, breaking the seven-membered ring and yielding a depside-like diphenyl ether. researchgate.net

Based on studies of unguinol, a library of Emeguisin B derivatives could be generated to probe the importance of each structural feature for its biological activity. researchgate.net

The table below outlines potential semisynthetic modifications of Emeguisin B.

| Modification Site | Reaction Type | Potential Reagents | Resulting Derivative |

| C-8 Hydroxyl Group | Alkylation | Alkyl halides (e.g., CH₃I, BnBr) in the presence of a base (e.g., K₂CO₃) | 8-O-Alkyl Ethers |

| C-8 Hydroxyl Group | Acylation | Acyl chlorides or anhydrides (e.g., Acetyl chloride, Benzoyl chloride) with a base | 8-O-Acyl Esters |

| C-8 Hydroxyl Group | Arylation | Arylboronic acids with copper catalysts | 8-O-Aryl Ethers |

| C-2' and C-4' Side Chains | Hydrogenation | H₂, Pd/C | Dihydro- and Tetrahydro-Emeguisin B |

| Ester Linkage | Hydrolysis | Strong base (e.g., NaOH) | Ring-opened seco-acid |

Design and Synthesis of Emeguisin B Analogues for Structure-Activity Relationship (SAR) Studies

The goal of SAR studies is to understand which parts of a molecule are essential for its biological activity (the pharmacophore) and how modifications affect its potency and selectivity. spu.edu.sy For the Emeguisin family, SAR can be inferred by comparing the biological activities of the naturally occurring analogues—Emeguisin A, B, and C—and other related depsidones isolated from Aspergillus species, such as Folipastatin and Nornidulin (B21738). nih.gov

The synthesis of a focused library of analogues, either through total or semisynthetic routes, allows for systematic investigation of the SAR. researchgate.net Key structural questions for the Emeguisin scaffold include:

The role of chlorination: Emeguisin A is chlorinated at the C-7 position, whereas Emeguisin B is not. Comparing their activities can reveal the electronic and steric importance of this substituent.

The influence of the C-2' side chain: Emeguisin A and B possess a 1-methylprop-1-enyl group at C-2', while Emeguisin C has a simpler propyl group. This comparison highlights the impact of the side chain's length and saturation.

The necessity of the free hydroxyl group: Esterifying or etherifying the C-8 hydroxyl group can determine if it is a crucial hydrogen bond donor or acceptor for target binding.

The table below summarizes the structures of key natural depsidones and their reported activities, forming a basis for SAR analysis.

| Compound | Structure (Key Differences from Emeguisin B) | Reported Biological Activity | Reference |

| Emeguisin A | Chlorine at C-7 | Potent antibacterial (S. aureus, MRSA), antifungal (C. neoformans), antimalarial. researchgate.netnih.gov | nih.gov, researchgate.net |

| Emeguisin B | (Reference Structure) | Antimalarial activity. nih.gov | nih.gov |

| Emeguisin C | Propyl side chain at C-2' (instead of 1-methylprop-1-enyl) | Antimalarial and antimicrobial activity. nih.gov | nih.gov |

| Folipastatin | Lacks the C-2' side chain; Chlorine at C-7 | Phospholipase A₂ inhibitor, antimicrobial, antimalarial. nih.gov | nih.gov |

| Nornidulin | Two methyl groups (instead of 1-methylprop-1-enyl); Chlorine at C-7 | Precursor for semisynthetic antibacterial agents. nih.gov | nih.gov |

From this data, a preliminary SAR suggests that chlorination at C-7 (as in Emeguisin A and Folipastatin) is often associated with potent antimicrobial activity. Modifications to the alkyl side chains also clearly modulate the biological activity profile.

Methodological Advancements in Depsidone Synthesis

Modern synthetic chemistry continues to provide more efficient and elegant solutions for constructing complex molecular architectures like depsidones. Beyond the classical methods, several advancements are particularly relevant.

The biosynthesis of depsidones is now understood to be orchestrated by specific enzymes. A non-reducing polyketide synthase (NR-PKS) is responsible for assembling the two phenolic rings and linking them to form a depside. mdpi.comnih.gov Subsequently, a cytochrome P450 monooxygenase catalyzes an oxidative cyclization to form the diaryl ether bond, completing the depsidone core. mdpi.comnih.gov This detailed biological understanding inspires new biomimetic chemical syntheses and chemoenzymatic approaches. For instance, the discovery that some depsidone biosynthetic pathways proceed via the oxidative coupling of depsides has provided validation for synthetic routes that mimic this specific transformation. researchgate.net

One of the most significant advances in complex molecule synthesis is the use of C-H bond functionalization . nih.gov This strategy avoids the lengthy preparation of pre-functionalized starting materials (like aryl halides for Ullmann coupling) by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For depsidone synthesis, this could be envisioned for the key diaryl ether formation step, where an intramolecular C-H arylation could forge the C-O bond, or for building the substituted aromatic rings themselves. While not yet reported specifically for Emeguisin B, C-H activation has proven to be a powerful tool for streamlining the synthesis of other complex poly(hetero)aromatic natural products. nih.govrsc.org

These advanced methods, combined with a deeper understanding of biosynthetic pathways, are paving the way for more efficient and versatile syntheses of depsidones, which will undoubtedly accelerate the exploration of their therapeutic potential.

Biological Activities and Molecular Mechanisms of Emeguisin B

Antimicrobial Activity of Emeguisin B

Emeguisin B has demonstrated a notable spectrum of activity against various microbial pathogens, including bacteria, fungi, and protozoa.

The compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria. researchgate.net Studies have reported its efficacy against several bacterial strains. For instance, Emeguisin B, isolated from Penicillium oxalicum, showed activity against Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 2 to 128 µg/mL. researchgate.net Another report confirms its activity against E. faecalis and S. aureus with MIC values of 256 µg/mL and 128 µg/mL, respectively. frontiersin.orgnih.gov

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. wikipedia.org

| Bacterial Strain | Reported MIC (µg/mL) | Source |

|---|---|---|

| Enterococcus faecalis | 2-128 | researchgate.net |

| Enterococcus faecalis | 256 | frontiersin.orgnih.gov |

| Staphylococcus aureus | 2-128 | researchgate.net |

| Staphylococcus aureus | 128 | frontiersin.orgnih.gov |

| Bacillus cereus | 2-128 | researchgate.net |

Emeguisin B also possesses antifungal capabilities. Research has documented its inhibitory action against the yeast Candida albicans, with a reported MIC value in the range of 2 to 128 µg/mL. researchgate.net While specific data for Emeguisin B against other fungal species is limited, its close structural analog, Emeguisin A, has shown potent activity against Cryptococcus neoformans at an MIC of 0.5 µg/mL, suggesting a broader potential antifungal spectrum for this class of depsidones. mdpi.comcaymanchem.comresearchgate.net

| Fungal Strain | Reported MIC (µg/mL) | Source |

|---|---|---|

| Candida albicans | 2-128 | researchgate.net |

In addition to its antibacterial and antifungal properties, Emeguisin B has been identified as having antimalarial activity against Plasmodium falciparum, the deadliest species of parasite that causes malaria in humans. mdpi.comglpbio.comnih.govmdpi.com The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that inhibits 50% of parasite growth, is a key metric in these evaluations. malariaworld.org While specific IC50 values for Emeguisin B are not detailed in the available research, its consistent identification as an antiplasmodial agent underscores its potential in this therapeutic area. mdpi.comnih.gov For context, the related compound Emeguisin A demonstrates an IC50 of 2.2 µM against P. falciparum. caymanchem.comguidechem.comglpbio.com

Antifungal Efficacy and Spectrum

Elucidation of Specific Molecular Targets and Pathways

The precise molecular targets of Emeguisin B are not yet fully elucidated. However, research into the broader depsidone (B1213741) class offers insights into potential mechanisms. It is suggested that Emeguisin B may interact with specific proteins integral to disease pathways, thereby altering their function. smolecule.com

Studies on related depsidones provide clues. For example, aspergillusidone C has been shown to inhibit the aromatase enzyme, while unguinol (B1252459) inhibits the C4 plant enzyme pyruvate (B1213749) phosphate (B84403) dikinase (PPDK). nih.gov Furthermore, the biosynthesis of depsidones involves non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 enzymes. biorxiv.orgresearchgate.net The tailoring of the depsidone structure, such as the addition of halogen atoms, has been shown to significantly enhance anti-infective activities compared to their precursors. nih.gov This suggests that the specific structural features of Emeguisin B, including its chlorine atom and 1-methylprop-1-enyl groups, are critical to its bioactivity, though its direct molecular targets remain an area for further investigation. mdpi.com

Comparative Mechanistic Studies with Related Depsidones

The biological activity of Emeguisin B can be better understood through comparison with related depsidones and their precursors, depsides. Depsidones are structurally distinguished from depsides by an additional ether bond between their two aromatic rings, a linkage catalyzed by a cytochrome P450 enzyme. mdpi.combiorxiv.org This structural modification is significant, as structure-activity relationship studies have shown that depsidones often possess stronger anti-infective properties than their corresponding depside precursors. nih.gov

Furthermore, specific chemical modifications, or "tailoring steps," play a crucial role in determining bioactivity. For instance, the presence and number of halogen atoms on the depsidone scaffold can greatly influence its potency. nih.gov Emeguisin B is a chlorinated depsidone, a feature it shares with other active compounds like Emeguisin A. mdpi.com Comparative analysis indicates that such halogenation, along with other features like decarboxylation, can lead to superior antimicrobial activities relative to non-halogenated or non-decarboxylated analogs. nih.gov These comparative studies highlight that the specific combination of the core depsidone structure and its unique substituents, as seen in Emeguisin B, is key to its biological function.

Structure Activity Relationship Sar Analysis of Emeguisin B and Depsidone Scaffolds

Correlating Structural Motifs with Biological Activities of Emeguisin B Analogues

Depsidones are a class of polyphenolic compounds characterized by a core structure where two 2,4-dihydroxybenzoic acid rings are linked by both an ether and an ester bond. doi.org Variations in the substituents on these aromatic rings lead to a wide diversity of natural depsidones with a range of biological activities. doi.orgresearchgate.netresearchgate.net

Studies on a series of depsidone (B1213741) analogues isolated from fungi have provided significant insights into their SAR. For instance, research on compounds from Aspergillus unguis has shown that specific substitution patterns are critical for antibacterial efficacy. A comparative analysis of various depsidones revealed that those containing a 1-methyl-6-(2-methylbut-2-enyl)depsidone framework exhibited notable antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 1.0 to 8.0 μg/mL. nih.gov However, the activity was significantly enhanced in chlorinated derivatives compared to their non-chlorinated counterparts. nih.gov

| Compound/Analogue | Structural Motif/Modification | Biological Activity (MIC) | Target Organism(s) |

| Emeguisin A | Chlorinated depsidone | 0.5 µg/mL | S. aureus, MRSA, C. neoformans researchgate.net |

| Emeguisin C | Chlorinated depsidone | 1.56 µg/mL | B. cereus, S. aureus researchgate.net |

| Nidulin (B75333) | Chlorinated depsidone | 1.56 µg/mL | B. cereus researchgate.net |

| 2-chlorounguinol (B14082936) | Chlorinated depsidone | 2 µg/mL | MRSA researchgate.net |

| Unguinol (B1252459) | Non-chlorinated depsidone | 2 µg/mL | MRSA researchgate.net |

| Various Analogues | 1-methyl-6-(2-methylbut-2-enyl)depsidone | 1.0–8.0 µg/mL | S. aureus, MRSA nih.gov |

Role of Specific Functional Groups in Mediating Biological Effects

Functional groups are specific collections of atoms within a molecule that determine its characteristic chemical reactions and properties. solubilityofthings.comlibretexts.org In the context of depsidones like Emeguisin B, individual functional groups such as hydroxyls, methyl ethers, and halogens play critical roles in their biological activity.

A study involving the semisynthesis of thirty-four derivatives of the depsidone antibiotic unguinol systematically modified various functional groups to establish a basic SAR. nih.govresearchgate.net The modifications targeted the two free hydroxyl groups (3-OH and 8-OH), the butenyl side chain, and the depsidone ester linkage. nih.govresearchgate.net This research revealed that modifications at the 3-OH position, in particular, could significantly enhance antibacterial potency. nih.govresearchgate.net For example, the derivatives 3-O-(2-fluorobenzyl)unguinol and 3-O-(2,4-difluorobenzyl)unguinol showed potent activity against both methicillin-susceptible and methicillin-resistant S. aureus (MIC 0.25–1 µg/mL). nih.govresearchgate.net

Computational Approaches to Structure-Activity Predictions and Molecular Docking

Computational methods, particularly molecular docking, are powerful tools for predicting how a ligand (like Emeguisin B) might bind to a target protein and for understanding the structural basis of its activity. jscimedcentral.comresearchgate.netijpras.com These in silico techniques model the interaction between a small molecule and a macromolecular target, helping to rationalize SAR data and guide the design of new analogues. jscimedcentral.comnih.gov

Molecular docking studies have been employed to investigate the antibacterial mechanism of depsidones. One such study explored the interaction of 2-chlorounguinol, unguinol, and nidulin with penicillin-binding protein 2a (PBP2a), a key enzyme responsible for resistance in MRSA. researchgate.net The results showed that 2-chlorounguinol had the highest binding-free energy (-6.7 kcal/mol) with PBP2a. researchgate.net This suggests a plausible mechanism of action and highlights the favorable contribution of the chlorine atom to the binding affinity. researchgate.net

In another study, docking simulations were used to understand the interactions of newly designed tetracyclic compounds with the protein kinase DYRK1A. nih.gov These analyses helped to explain why certain substitutions, such as a 5-hydroxy or 5-methoxy group, resulted in enhanced inhibitory activity. nih.gov Such computational approaches are invaluable for building predictive quantitative structure-activity relationship (QSAR) models, which mathematically correlate molecular descriptors with biological activity. wikipedia.orgchemmethod.com These models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. researchgate.net

Stereochemical Influences on Emeguisin B Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. uou.ac.in Chiral natural products are typically biosynthesized as a single, pure stereoisomer, and often only one isomer exhibits the desired biological effect. nih.govmdpi.com This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with different stereoisomers of a ligand. mdpi.commichberk.com

While specific studies focusing exclusively on the stereochemistry of Emeguisin B are not prevalent in the reviewed literature, the principles of stereochemistry's role are well-established for other natural products and bioactive molecules. uou.ac.innih.govmichberk.com For instance, the absolute configuration of a molecule can determine its ability to be recognized and transported into cells, as well as its binding affinity for a target enzyme. nih.govmdpi.com In a study on acivicin (B1666538) derivatives, only the isomers with the natural (5S, αS) stereochemistry showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was at play. nih.govmdpi.com

The structural representation of Emeguisin D, a related compound, was confirmed by single-crystal X-ray diffraction, which unambiguously determines its three-dimensional structure and absolute stereochemistry. researchgate.net Such definitive structural knowledge is fundamental for any subsequent SAR or computational analysis, as the specific 3D shape is what governs the molecule's interaction with its biological target. Any future development of Emeguisin B as a therapeutic lead would necessitate a thorough investigation into the activities of its different stereoisomers to ensure that the most potent and selective form is advanced.

Advanced Analytical Methodologies in Emeguisin B Research

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is a fundamental tool in natural product chemistry, enabling the separation of individual compounds from complex mixtures. hilarispublisher.com For Emeguisin B, which is typically produced alongside other metabolites by its parent fungus, chromatographic techniques are indispensable for obtaining the pure substance required for structural elucidation and biological assays. hilarispublisher.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and purity analysis of non-volatile compounds like Emeguisin B. ajol.info It offers high resolution, speed, and sensitivity. In the context of Emeguisin B research, HPLC is employed in the final stages of purification to isolate the compound to a high degree of homogeneity, often greater than 95%. hoelzel-biotech.com

The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For polyketides like Emeguisin B, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent system, such as a gradient of water and acetonitrile (B52724) or methanol (B129727). ajol.infonih.gov The purity of an isolated sample is typically determined by injecting it into an analytical HPLC system. A single, sharp peak at a characteristic retention time indicates a pure compound, and the peak's area can be used to calculate the percentage of purity. ajol.info

Table 1: Illustrative HPLC Purity Assessment of an Emeguisin B Sample

This table demonstrates a typical output from an analytical HPLC run used to assess the purity of a purified Emeguisin B sample.

| Peak No. | Retention Time (minutes) | Peak Area | Area % | Identity |

| 1 | 3.45 | 15,230 | 1.8 | Impurity A |

| 2 | 8.92 | 821,500 | 97.5 | Emeguisin B |

| 3 | 10.14 | 5,900 | 0.7 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org The GC separates volatile components based on their boiling points and interaction with the stationary phase, while the MS detector fragments the eluted components into ions and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each component. innovatechlabs.cometamu.edu

Due to the low volatility of complex polyketides like Emeguisin B, direct analysis by GC-MS is challenging. Thermal degradation can occur at the high temperatures used in the GC injection port. wikipedia.org Therefore, its application in Emeguisin B research often requires chemical derivatization to convert the non-volatile molecule into a more volatile and thermally stable analogue. While less common than HPLC for this class of compounds, GC-MS can provide valuable information on smaller, related volatile metabolites produced by the source organism or on fragments of the main compound. mdpi.comthermofisher.com The resulting mass spectrum provides a molecular fingerprint, and analysis of the fragmentation patterns can help in structural elucidation. researchgate.netnih.gov

Table 2: Hypothetical GC-MS Fragmentation Data for a Derivatized Emeguisin B Fragment

This table illustrates the kind of data obtained from a GC-MS analysis, showing the mass-to-charge ratios of key fragments that help in identifying the structure of an analyte.

| Retention Time (minutes) | Mass-to-Charge Ratio (m/z) of Major Fragments | Interpretation |

| 15.2 | 297, 254, 199, 147, 73 | Consistent with a derivatized fragment of the Emeguisin B backbone. |

High-Performance Liquid Chromatography (HPLC)

Advanced Spectroscopic Characterization for Conformational and Configurational Analysis

While 1D NMR and mass spectrometry can establish the planar structure of Emeguisin B, advanced spectroscopic techniques are required to determine its complex three-dimensional architecture, including the relative and absolute stereochemistry of its many chiral centers.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of complex natural products like Emeguisin B. numberanalytics.comdiva-portal.org Unlike 1D NMR, 2D NMR spreads spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei within the molecule. wikipedia.org

Key 2D NMR experiments used in the structural analysis of Emeguisin B include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the molecule. slideshare.netlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C, allowing for the definitive assignment of which protons are attached to which carbons. numberanalytics.comwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the individual spin systems and piecing together the entire carbon skeleton of the molecule. numberanalytics.comusask.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This information is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. unimi.itnih.gov

Table 3: Key 2D NMR Correlations for Emeguisin B Structural Elucidation

This table provides examples of the types of correlations observed in 2D NMR spectra that are used to build the molecular structure of Emeguisin B.

| 2D NMR Experiment | Observed Correlation (Example) | Structural Information Deduced |

| COSY | H-4 ↔ H-5 | Connects adjacent protons in the polyketide chain. |

| HSQC | H-7 ↔ C-7 | Assigns the ¹³C chemical shift for carbon 7. |

| HMBC | H-10 → C-9, C-11, C-12 | Connects different fragments of the molecule. |

| NOESY | H-6 ↔ H-14 | Indicates spatial proximity, helping to define the 3D fold and relative stereochemistry. |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. spectroscopyasia.comcreative-proteomics.com This technique is particularly powerful for determining the absolute configuration (the actual 3D arrangement of atoms) of stereocenters in a molecule. mtoz-biolabs.comnih.gov

For a molecule like Emeguisin B with multiple chiral centers, determining the absolute configuration is a significant challenge. The experimental CD spectrum of Emeguisin B is measured and then compared to the spectra of known compounds or, more definitively, to spectra predicted by quantum-mechanical calculations for different possible stereoisomers. encyclopedia.pub A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the confident assignment of its absolute configuration. mtoz-biolabs.com The shape and sign (positive or negative) of the CD signals (known as Cotton effects) are highly sensitive to the molecule's three-dimensional structure. units.itresearchgate.net

Two-Dimensional NMR Techniques

Quantitative Analytical Methods for Emeguisin B

Quantitative analysis is essential for determining the concentration of Emeguisin B in various contexts, such as in fermentation broths to optimize production, in purified samples, or in biological matrices for pharmacokinetic studies. warwick.ac.uknih.govaps.org

HPLC is the most common and reliable method for the quantitative analysis of Emeguisin B. ajol.info To perform quantification, a calibration curve is first constructed by analyzing a series of standard solutions with known concentrations of pure Emeguisin B. ajol.info The peak area of the analyte in the chromatogram is plotted against its concentration, which should yield a linear relationship. ajol.info The concentration of Emeguisin B in an unknown sample can then be accurately determined by measuring its peak area and interpolating the value from the calibration curve. This method is valued for its accuracy, precision, and reproducibility. nih.govmdpi.com

Table 4: Example of a Calibration Curve Data for Quantitative HPLC Analysis of Emeguisin B

This table shows representative data used to create a standard curve for quantifying Emeguisin B. A linear regression of this data provides an equation to calculate the concentration of unknown samples.

| Standard Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1.0 | 8,250 |

| 5.0 | 41,300 |

| 10.0 | 82,450 |

| 25.0 | 206,100 |

| 50.0 | 412,500 |

| Regression Equation | y = 8248x + 120 |

| Correlation Coefficient (R²) | 0.9998 |

Mass Spectrometry-Based Metabolomics in Fungal Natural Product Discovery

Mass spectrometry (MS)-based metabolomics has become an indispensable tool in the field of natural product discovery, offering a powerful lens through which to view the chemical diversity of fungi. researchgate.netnih.gov This analytical approach focuses on the large-scale study of small molecules, or metabolites, within a biological system. nih.gov For fungal research, it provides a comprehensive snapshot of the metabolome, enabling the rapid identification of known compounds and the discovery of novel chemical entities. mdpi.comuniversiteitleiden.nl Mass spectrometry is favored for this purpose due to its exceptional sensitivity, high throughput, and the ability to provide detailed structural information on a wide range of metabolites in complex mixtures. nih.govdanaher.comembopress.org

The application of MS in fungal metabolomics generally follows two main strategies: untargeted and targeted analysis. mdpi.com

Untargeted metabolomics aims to capture the broadest possible range of metabolites in a sample to discover novel compounds or observe global metabolic changes under specific growth conditions. nih.govfrontiersin.org This hypothesis-generating approach is crucial for identifying previously uncharacterized natural products. frontiersin.org

Targeted metabolomics focuses on the detection and quantification of specific, known metabolites or classes of compounds. mdpi.com This method offers higher sensitivity and precision for analyzing compounds of interest, such as Emeguisin B, within a fungal extract. mdpi.com

Techniques such as liquid chromatography-mass spectrometry (LC-MS) are central to these workflows. mdpi.com LC separates the complex mixture of metabolites, which are then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z) and fragmentation patterns, allowing for their identification. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of a compound and distinguishing between molecules with very similar masses. mdpi.com

In the context of Emeguisin B research, these methodologies are applied to analyze extracts from producing fungi, primarily species within the Aspergillus genus. Emeguisin B is a depsidone (B1213741) that was first isolated from Emericella unguis, a fungus that has also been identified as Aspergillus unguis. mdpi.com Its discovery, along with related compounds Emeguisin A and Emeguisin C, relied on spectroscopic techniques, including mass spectrometry, to elucidate its structure. mdpi.comresearchgate.net

Modern metabolomic studies utilize advanced MS techniques to screen fungal strains for the production of these compounds. For instance, LC-MS analysis of extracts from the endophytic fungus Aspergillus unguis BCC54176 successfully identified Emeguisin B alongside other known depsidones and diphenyl ethers. researchgate.net Similarly, research on other Aspergillus species, such as A. nidulans, employs metabolomics to explore their biosynthetic potential and identify the secondary metabolites they produce. encyclopedia.pubmdpi.com The use of databases like the Aspergillus Metabolome Database aids in the rapid annotation of MS data, streamlining the identification of known compounds like Emeguisin B from complex datasets. db-thueringen.de

The table below summarizes findings from research where mass spectrometry was integral to the identification of Emeguisin B and related compounds.

| Producing Organism | Analytical Method | Key Findings | Reference(s) |

| Emericella unguis (Aspergillus unguis) | Spectroscopic analysis including MS | Initial isolation and structural elucidation of Emeguisin A, Emeguisin B, and Emeguisin C. | mdpi.com |

| Aspergillus unguis GXIMD02505 | Spectroscopic analysis (NMR, MS) | Isolation of Emeguisin B along with two other known compounds. | frontiersin.org |

| Aspergillus unguis BCC54176 | High-Resolution ESI-MS, NMR | Identification of Emeguisin B among 23 compounds isolated from the fungal culture. | researchgate.net |

| Penicillium oxalicum M893 | High-Resolution ESI-MS, NMR | Identification of Emeguisin B as a known compound from the culture broth extract. | researchgate.net |

These studies underscore the pivotal role of mass spectrometry-based metabolomics in advancing our understanding of fungal secondary metabolism. The approach not only confirms the presence of known bioactive compounds like Emeguisin B but also provides a platform for discovering new, structurally related molecules. oup.com

Future Perspectives and Emerging Avenues in Emeguisin B Research

Discovery of New Natural Sources and Bioprospecting Endeavors

Bioprospecting, the systematic search for valuable compounds from biological resources, remains a cornerstone for discovering novel natural products like Emeguisin B. ebsco.comslideshare.net The known sources of Emeguisin B are primarily fungi of the genera Aspergillus and its teleomorph Emericella. researchgate.netrsc.orgcaymanchem.com Historically, Emericella unguis was a key organism from which Emeguisin B and its analogues, Emeguisin A and C, were first isolated. rsc.org

Modern bioprospecting efforts have expanded the search to diverse and often extreme environments, which may harbor fungi with unique metabolic capabilities. slideshare.netnih.gov Marine ecosystems, in particular, have proven to be a rich repository of fungal diversity, leading to the isolation of Emeguisin B from fungi associated with marine life. For instance, Emeguisin B has been identified in cultures of Aspergillus nidulans isolated from the marine sponge Erylus conulosum and from a coral-derived fungus, Aspergillus sp. SCSIO SX7S7. frontiersin.orgnih.govdoi.org It has also been found in the marine fungus Penicillium oxalicum, isolated from a marine brown alga. researchgate.net The ubiquitous nature of its producing fungi, which can be isolated from soil, lichens, and various marine organisms like jellyfish and sponges, suggests a broad and promising field for future bioprospecting. nih.gov

These discoveries underscore the potential of marine-derived fungi as a prolific source of bioactive secondary metabolites. researchgate.net The practice of bioprospecting is evolving, with a growing emphasis on ethical considerations and ensuring that the benefits derived from these natural resources are shared fairly, often guided by frameworks like the Nagoya Protocol. bps.ac.ukiddri.org Future endeavors will likely involve more systematic exploration of untapped ecological niches, combining traditional culturing techniques with advanced metagenomic approaches to uncover novel fungal strains capable of producing Emeguisin B or its derivatives.

Engineering Biosynthetic Pathways for Novel Emeguisin B Analogues

The chemical scaffold of Emeguisin B, a depsidone (B1213741), is assembled by a complex biosynthetic pathway, typically involving polyketide synthases (PKS). dtu.dkresearchgate.netnih.gov This biosynthetic machinery presents a prime target for genetic engineering to create novel analogues with potentially enhanced or new biological activities. The field of synthetic biology offers powerful tools to modify these pathways, a strategy that has been successfully applied to other polyketides. nih.govnih.govcardiff.ac.ukengineering.org.cn

Research into related depsidones has provided a blueprint for this approach. For example, studies on the fungus Aspergillus unguis, a known producer of depsidones like nidulin (B75333), have shown that manipulating the culture conditions can redirect biosynthesis. researchgate.netbioaustralis.com Altering the concentration of halide ions in the growth medium led to the production of various halogenated analogues, and depleting chloride unexpectedly yielded a novel family of ring-opened compounds. researchgate.netbioaustralis.com This "One Strain Many Compounds" (OSMAC) strategy highlights the metabolic plasticity of these fungi, which can be exploited to generate chemical diversity. nih.govresearchgate.net

Future research will likely focus on the direct manipulation of the Emeguisin B gene cluster. Key strategies include:

Heterologous Expression : Expressing the entire biosynthetic gene cluster in a more genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, can facilitate easier genetic manipulation and potentially increase yields. nih.govengineering.org.cnnih.gov

Enzyme Engineering : Modifying the selectivity of key enzymes within the pathway, particularly the PKS, can lead to the incorporation of different precursor molecules, resulting in structurally diverse analogues. cardiff.ac.uk The biosynthesis of depsidones is known to involve the condensation of orsellinic acid and orcinol (B57675) analogues, providing multiple points for intervention. researchgate.net

Combinatorial Biosynthesis : Combining genes from different biosynthetic pathways can generate hybrid molecules. This approach, which has been used to create novel polyketides, could be applied to the Emeguisin B pathway to produce entirely new chemical scaffolds. cardiff.ac.uk

The successful isolation of natural analogues like Emeguisin A, C, and D demonstrates that the core structure is amenable to modification, paving the way for engineered biosynthesis to expand this chemical diversity significantly. researchgate.netrsc.orgresearchgate.net

Integration of Computational Design with Synthetic Biology for Emeguisin B Optimization

For Emeguisin B, this integrated approach could be applied in several ways:

Pathway Modeling : Developing a detailed computational model of the Emeguisin B biosynthetic pathway would allow researchers to predict bottlenecks and identify key enzymes to target for upregulation to improve yield.

Rational Design of Analogues : Computational tools can predict how changes in the structure of biosynthetic enzymes, such as the PKS, will affect the final chemical product. frontiersin.org This allows for the rational design of novel analogues with specific, desired properties. Algorithms can help redesign genes to optimize features like codon usage for enhanced expression in a heterologous host. frontiersin.org

Predictive Biology : As our understanding of the relationship between gene sequences and metabolic output grows, AI and machine learning algorithms can be trained to predict novel bioactive compounds that could be produced by engineered pathways. researchgate.netgithub.io

The ultimate goal is to create a powerful and intuitive workflow that integrates computational design, DNA synthesis, and host engineering to rapidly prototype and test new Emeguisin B analogues. nih.gov This synergy between the digital world of computational design and the physical world of synthetic biology holds immense potential for unlocking the full therapeutic value of the Emeguisin B scaffold.

Expanding the Scope of Mechanistic Investigations of Emeguisin B

While Emeguisin B and its relatives are known to possess interesting biological activities, a deep mechanistic understanding of how they function at a molecular level is often lacking. Emeguisin B has been reported to have antibacterial activity, but further investigation is required to pinpoint its specific cellular targets and mode of action. frontiersin.orgdoi.org

Future research should pivot from simply identifying bioactivity to elucidating the underlying mechanisms. This involves:

Target Identification : Identifying the specific proteins, enzymes, or cellular pathways that Emeguisin B interacts with to exert its effects. This could involve techniques such as affinity chromatography, proteomics, and genetic screening of resistant mutants.

Structure-Activity Relationship (SAR) Studies : A comprehensive SAR profile for the Emeguisin scaffold can be built by systematically synthesizing or biosynthesizing a library of analogues and testing their activity. bioaustralis.com This provides crucial information on which chemical moieties are essential for activity and can guide the design of more potent compounds. For instance, research on related depsidones has suggested that a complete lactone ring may be important for certain biological activities. researchgate.net

Advanced In Vitro and In Vivo Models : Moving beyond simple assays to more complex models, such as studying the effect of Emeguisin B on bacterial biofilms or in animal models of infection, will provide a more complete picture of its therapeutic potential.

The study of other depsidones, such as Curdepsidone C, which was found to have anti-inflammatory properties by reducing the phosphorylation of JNK and ERK, provides a template for the kind of detailed mechanistic work needed for Emeguisin B. researchgate.net A thorough understanding of its mechanism will be critical for its potential development as a therapeutic agent.

Q & A

Q. What are the recommended protocols for synthesizing Emeguisin B in a laboratory setting?

Methodological Answer:

- Emeguisin B synthesis typically involves multi-step organic reactions, such as cycloaddition or enzymatic catalysis. Key steps include:

Precursor preparation : Use high-purity substrates (e.g., terpene derivatives) with stoichiometric ratios optimized via trial experiments.

Reaction monitoring : Employ TLC or HPLC to track intermediate formation .

Q. How can researchers validate the purity of Emeguisin B for in vitro assays?

Methodological Answer:

- Chromatographic methods : Use HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) to achieve ≥95% purity. Validate with a UV detector at λ=254 nm .

- Elemental analysis : Compare experimental C/H/N ratios to theoretical values (deviation ≤0.3%) .

- Melting point : Consistency within a 1–2°C range of published values indicates purity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in Emeguisin B’s reported bioactivity across studies?

Methodological Answer:

- Hypothesis-driven approach : Isolate variables such as cell line specificity (e.g., cancer vs. normal cells) or solvent effects (DMSO vs. aqueous solubility) .

- Dose-response curves : Test Emeguisin B at logarithmic concentrations (1 nM–100 µM) to identify IC₅₀ discrepancies .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates. Report p-values and confidence intervals .

- Meta-analysis : Compare raw data from conflicting studies using standardized metrics (e.g., fold-change vs. absolute inhibition) .

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, metabolomics) in Emeguisin B mechanism-of-action studies?

Q. How can researchers address reproducibility challenges in Emeguisin B’s pharmacokinetic (PK) studies?

Methodological Answer:

- Standardized protocols : Adopt OECD guidelines for animal studies (e.g., fixed dosing intervals, uniform sampling times) .

- Analytical validation : Use LC-MS/MS with deuterated internal standards to minimize matrix effects .

- Cross-lab validation : Share raw PK data (e.g., AUC, Cₘₐₓ) via repositories like Figshare for independent verification .

- Error analysis : Calculate inter- and intra-assay CVs; discard outliers exceeding ±2SD .

Guidelines for Data Reporting and Ethics

Q. What are the best practices for documenting experimental failures or inconclusive results in Emeguisin B research?

Methodological Answer:

- Transparent reporting : Include negative results in supplementary materials with detailed descriptions of conditions (e.g., "No activity observed at 50 µM in HEK293 cells") .

- Root-cause analysis : Use Ishikawa diagrams to trace potential failure sources (e.g., degraded reagents, temperature fluctuations) .

- Ethical considerations : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。